molecular formula C14H16O2 B7872279 Furan-3-yl(4-propylphenyl)methanol

Furan-3-yl(4-propylphenyl)methanol

Cat. No.: B7872279
M. Wt: 216.27 g/mol
InChI Key: NYUJHJXMVCOANZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-3-yl(4-propylphenyl)methanol is an organic compound that belongs to the class of furan derivatives It features a furan ring attached to a methanol group, which is further connected to a 4-propylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(4-propylphenyl)methanol typically involves the reaction of furan derivatives with appropriate phenylmethanol precursors. One common method is the Friedel-Crafts alkylation, where furan is reacted with 4-propylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with desired specifications.

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(4-propylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation is typically carried out using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Furan-3-yl(4-propylphenyl)carboxylic acid.

    Reduction: Tetrahydrothis compound.

    Substitution: Brominated or nitrated derivatives of the furan ring.

Scientific Research Applications

Furan-3-yl(4-propylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and pharmacological properties.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its reactive furan ring.

Mechanism of Action

The mechanism of action of Furan-3-yl(4-propylphenyl)methanol involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the compound’s lipophilic nature allows it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Furan-3-yl(4-propylphenyl)methanol can be compared with other furan derivatives such as:

    Furan-2-yl(4-propylphenyl)methanol: Similar structure but with the furan ring attached at the 2-position.

    Furan-3-yl(4-methylphenyl)methanol: Similar structure but with a methyl group instead of a propyl group on the phenyl ring.

    Furan-3-yl(4-ethylphenyl)methanol: Similar structure but with an ethyl group instead of a propyl group on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

furan-3-yl-(4-propylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-2-3-11-4-6-12(7-5-11)14(15)13-8-9-16-10-13/h4-10,14-15H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUJHJXMVCOANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.